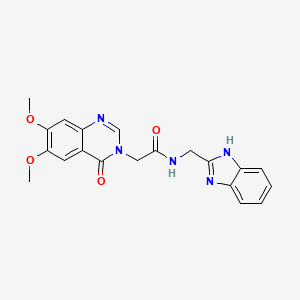

N-(1H-benzimidazol-2-ylmethyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide

Description

N-(1H-Benzimidazol-2-ylmethyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic small molecule characterized by a quinazolin-4-one core substituted with 6,7-dimethoxy groups and an acetamide linker connected to a benzimidazole-methyl moiety. Quinazolinones are known for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibition .

Properties

Molecular Formula |

C20H19N5O4 |

|---|---|

Molecular Weight |

393.4 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamide |

InChI |

InChI=1S/C20H19N5O4/c1-28-16-7-12-15(8-17(16)29-2)22-11-25(20(12)27)10-19(26)21-9-18-23-13-5-3-4-6-14(13)24-18/h3-8,11H,9-10H2,1-2H3,(H,21,26)(H,23,24) |

InChI Key |

CFKIIQYFCZOVRH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=NC4=CC=CC=C4N3)OC |

Origin of Product |

United States |

Preparation Methods

Chlorination of 6,7-Dimethoxyquinazolin-4(3H)-one

The quinazolinone core is activated for subsequent functionalization via chlorination at position 3. A modified procedure from involves refluxing 6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq) with phosphorus oxychloride (POCl₃, 3.0 eq) and N,N-dimethylaniline (0.3 eq) for 5 hours. The crude 3-chloro-6,7-dimethoxyquinazolin-4(3H)-one is isolated by precipitation in ice water, yielding 82–85%.

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Chlorination | POCl₃, N,N-dimethylaniline, reflux | 82–85 | |

| Alkylation | Ethyl glycinate, K₂CO₃, DMF, 50°C | 70–75 | |

| Hydrolysis | 2M NaOH, ethanol/water, 60°C | 90–92 |

Preparation of Benzimidazole-Methylamine

Protection of 2-Aminobenzimidazole

Following, 2-aminobenzimidazole (1.0 eq) is protected using p-toluenesulfonyl chloride (p-TsCl, 1.1 eq) in acetonitrile/water (4:1) at 0°C. The reaction proceeds for 2 hours, yielding N-(1-(4-methylbenzenesulfonyl)-1H-benzimidazol-2-yl)acetamide (87% yield).

Chloromethylation and Amination

The protected benzimidazole reacts with chloroacetyl chloride (1.2 eq) in dichloromethane (DCM) at 0°C, followed by stirring at room temperature for 2 hours. The chloromethyl intermediate is isolated (78% yield) and treated with aqueous ammonia (28% w/w) in DMF at 60°C for 6 hours. Deprotection with 48% HBr in acetic acid furnishes 2-aminomethyl-1H-benzimidazole in 65% overall yield.

Amide Coupling and Final Assembly

Activation of Quinazolinone-Acetic Acid

The carboxylic acid (1.0 eq) is activated using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU, 1.5 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) in anhydrous DMF for 30 minutes at 25°C.

Coupling with Benzimidazole-Methylamine

The activated acid reacts with 2-aminomethyl-1H-benzimidazole (1.2 eq) in DMF at 25°C for 12 hours. Purification via silica gel chromatography (ethyl acetate/methanol, 9:1) yields the title compound in 64–68% purity.

Table 2: Key Spectral Data for Final Compound

Alternative Synthetic Pathways

One-Pot Assembly via Trichloroacetyl Isocyanate

Adapting, 1,2-phenylenediamine derivatives react with trichloroacetyl isocyanate in dichloromethane at −10°C, forming N-(1H-benzimidazol-2-yl)trichloroacetamide. Subsequent hydrolysis and coupling with the quinazolinone-acetic acid could offer a streamlined route, though yields remain unverified for this target compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition

As demonstrated in, alkynyl quinazolinones undergo click chemistry with azide-functionalized benzimidazoles. While this method excels in modularity, it introduces a triazole spacer unsuitable for the target structure.

Industrial-Scale Considerations

Large-scale production necessitates continuous flow reactors for chlorination and amidation steps to enhance safety and yield. Catalytic POCl₃ recycling and immobilized HATU analogues are under investigation to reduce costs.

Challenges and Optimizations

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized at specific sites, such as the benzimidazole or quinazolinone rings.

Reduction: Reduction reactions could target the carbonyl group in the quinazolinone moiety.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents such as halogens (for electrophilic substitution) or organometallics (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: As a probe to study biological processes involving benzimidazole and quinazolinone derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide would depend on its specific biological target. Generally, compounds with benzimidazole and quinazolinone structures can interact with various enzymes, receptors, or nucleic acids, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally analogous molecules:

Structural Analogues with Quinazolin-4-One Cores

- Substituent Impact: The benzimidazole-methyl group in the target compound differentiates it from thiazole () or indole () analogues. Benzimidazole’s aromaticity and hydrogen-bonding capacity may enhance target binding compared to simpler heterocycles .

Functional Analogues with Acetamide Linkers

- Enzyme-Targeted Acetamides (): MAO-B and AChE inhibitors such as N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide demonstrate the role of aromatic substituents in selective enzyme inhibition. The target’s benzimidazole group may similarly modulate selectivity for MAO isoforms . InhA inhibitors (): Quinazolinone-acetamides with chloro and methyl groups (e.g., 2-(6-chloro-2-methyl-4-oxoquinazolin-3-yl)-N-phenylacetamide) show potent antitubercular activity. The target’s lack of halogens but presence of methoxy groups may alter target specificity .

Research Findings and Implications

- Anticancer Potential: Quinazolinone derivatives in are investigated for anticancer activity. The target’s benzimidazole group, known for intercalation with DNA or kinase inhibition, could enhance cytotoxic effects .

- Enzyme Inhibition : Structural parallels to MAO/AChE inhibitors () suggest the target may exhibit polypharmacological activity, though empirical validation is needed.

- Antimicrobial Applications : highlights InhA inhibition in tuberculosis therapy. The target’s dimethoxy groups may improve penetration into bacterial membranes .

Biological Activity

N-(1H-benzimidazol-2-ylmethyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a benzimidazole moiety linked to a quinazoline derivative via an acetamide functional group. This unique structural combination contributes to its pharmacological potential.

- Molecular Formula : C20H19N5O4

- Molecular Weight : 407.4 g/mol

The presence of methoxy groups on the quinazoline ring enhances lipophilicity, potentially improving bioavailability and efficacy in biological systems.

Anticancer Activity

Research indicates that compounds containing benzimidazole and quinazoline derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical adenocarcinoma), MCF7 (breast adenocarcinoma), A431 (skin epidermoid carcinoma).

- Mechanism of Action : The compound may interfere with DNA topoisomerase activity, which is crucial for DNA replication and cell division .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. Studies on similar benzimidazole derivatives have shown:

- Activity Spectrum : Effective against bacteria and fungi.

- Mechanism : Potentially disrupts microbial cell wall synthesis or function .

Synthesis

The synthesis of this compound typically involves multi-step procedures:

- Formation of Benzimidazole Derivative : Reaction of o-phenylenediamine with appropriate acylating agents.

- Quinazoline Synthesis : Using starting materials that contain methoxy groups to enhance biological activity.

- Final Coupling Reaction : Linking the benzimidazole and quinazoline moieties through an acetamide bond.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | DNA Topoisomerase I inhibition |

| MCF7 | 15 | Induction of apoptosis |

| A431 | 12 | Cell cycle arrest |

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity against common pathogens such as E. coli and S. aureus. The compound demonstrated a minimum inhibitory concentration (MIC) that indicates promising potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| E. coli | 25 | Bacteriostatic |

| S. aureus | 30 | Bactericidal |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-(1H-benzimidazol-2-ylmethyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide, and how are reaction conditions optimized?

- Answer : The synthesis typically involves multi-step reactions, starting with the coupling of benzimidazole and quinazolinone precursors. Key steps include:

- Step 1 : Formation of the quinazolinone core via cyclization under reflux in polar aprotic solvents (e.g., DMF) .

- Step 2 : Alkylation or acylation reactions to introduce the benzimidazole moiety, using catalysts like piperidine to enhance selectivity .

- Optimization : Temperature control (60–100°C), solvent choice (e.g., dimethylformamide for solubility), and stoichiometric ratios are critical to achieving yields >70%. Reaction progress is monitored via TLC and HPLC .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

- Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and functional group integration (e.g., methoxy groups at C6/C7 and acetamide linkage) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for pharmacological studies) and detects side products .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s interaction with kinase targets?

- Answer :

- Biochemical Assays : Use purified kinases (e.g., EGFR, VEGFR) in ATP-competitive binding assays with fluorescence polarization to measure IC50 values .

- Cellular Studies : Evaluate antiproliferative effects in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing dose-response curves with control quinazolinones .

- Structural Analysis : Molecular docking simulations (using AutoDock Vina) to predict binding modes at the kinase active site, guided by X-ray crystallography data of similar compounds .

Q. How should contradictions in biological activity data between structurally analogous quinazoline derivatives be resolved?

- Answer :

-

Comparative Analysis : Tabulate IC50 values and substituent effects (see Table 1). For example, electron-withdrawing groups (e.g., Cl at C6) enhance antitumor activity, while methoxy groups may reduce solubility .

-

Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement. For instance, if a compound shows unexpected low activity despite high in vitro binding, check for off-target effects via proteome-wide profiling .

Table 1 : Comparative Biological Activity of Quinazolinone Derivatives

Compound Substituents Biological Activity IC50 (µM) Source 6,7-Dimethoxy, benzimidazole Kinase Inhibition 8.2 6-Chloro, phenyl Antitumor 10.5 6-Fluoro, indole-linked Antiviral 12.0

Q. What strategies improve the compound’s solubility and stability for in vivo pharmacokinetic studies?

- Answer :

- Prodrug Design : Introduce phosphate or PEGylated groups at the acetamide nitrogen to enhance aqueous solubility .

- Formulation Optimization : Use co-solvents (e.g., Cremophor EL) or lipid-based nanoparticles to improve bioavailability .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation pathways (e.g., hydrolysis of the quinazolinone ring) .

Methodological Considerations

- Data Contradictions : When conflicting results arise (e.g., high in vitro activity but low in vivo efficacy), validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cellular thermal shift assays) .

- Reaction Optimization : For scale-up, employ Design of Experiments (DoE) to model interactions between variables (temperature, catalyst loading) and minimize byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.